4-[(1-Benzofuran-2-yl)selanyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzofuran-2-ylselanyl)butanoic acid is a chemical compound that features a benzofuran ring attached to a butanoic acid moiety through a selenium atom.
Vorbereitungsmethoden
One common synthetic route includes the cyclization of appropriate precursors to form the benzofuran ring, followed by selenylation and subsequent carboxylation to introduce the butanoic acid moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
4-(Benzofuran-2-ylselanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(Benzofuran-2-ylselanyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(Benzofuran-2-ylselanyl)butanoic acid involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its biological activities, such as its antioxidant properties, by participating in redox reactions. The benzofuran ring contributes to its ability to interact with biological macromolecules, enhancing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
4-(Benzofuran-2-ylselanyl)butanoic acid can be compared with other benzofuran derivatives and selenium-containing compounds:
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)acetic acid and 2-(benzofuran-2-yl)ethanol share the benzofuran core but differ in their functional groups, leading to variations in their biological activities.
Eigenschaften
CAS-Nummer |
65320-28-7 |
---|---|
Molekularformel |
C12H12O3Se |
Molekulargewicht |
283.19 g/mol |
IUPAC-Name |
4-(1-benzofuran-2-ylselanyl)butanoic acid |
InChI |
InChI=1S/C12H12O3Se/c13-11(14)6-3-7-16-12-8-9-4-1-2-5-10(9)15-12/h1-2,4-5,8H,3,6-7H2,(H,13,14) |
InChI-Schlüssel |
ZCJWIROFBGNHON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)[Se]CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.